Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine dihydrochloride
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Overview
Description
Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine dihydrochloride: is a chemical compound that features a pyrrolidine ring attached to a cyclohexylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine dihydrochloride typically involves the reaction of cyclohexylamine with pyrrolidine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, followed by purification steps to obtain the dihydrochloride salt form .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and drying to produce the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions: Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or alcohols, while reduction may yield amines or hydrocarbons .
Scientific Research Applications
Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially affecting their function. The cyclohexylamine moiety may also play a role in modulating biological pathways .
Comparison with Similar Compounds
Pyrrolidine: A simpler compound with a five-membered nitrogen-containing ring.
Cyclohexylamine: A compound with a cyclohexane ring attached to an amine group.
Pyrrolidinone: A compound with a five-membered lactam ring.
Uniqueness: Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine dihydrochloride is unique due to its combination of a pyrrolidine ring and a cyclohexylamine structure. This combination provides distinct chemical and biological properties that are not present in the individual components .
Properties
Molecular Formula |
C10H22Cl2N2 |
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Molecular Weight |
241.20 g/mol |
IUPAC Name |
(1R,2S)-2-pyrrolidin-1-ylcyclohexan-1-amine;dihydrochloride |
InChI |
InChI=1S/C10H20N2.2ClH/c11-9-5-1-2-6-10(9)12-7-3-4-8-12;;/h9-10H,1-8,11H2;2*1H/t9-,10+;;/m1../s1 |
InChI Key |
QBZQNLICFXYKRL-NKRBYZSKSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)N)N2CCCC2.Cl.Cl |
Canonical SMILES |
C1CCC(C(C1)N)N2CCCC2.Cl.Cl |
Origin of Product |
United States |
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